2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid” were not found, it’s known that syn-α-amidoalkylphenyl sulfones, prepared from chiral aldehydes using benzenesulfinic acid, could be converted into optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These derivatives are valuable for the creation of biologically active compounds.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.24 . It is a white crystalline powder that is soluble in water. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume were not found specifically for “2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid” but were found for a similar compound "2-Amino-1-(3,4-dihydroxyphenyl)ethanone" .
Scientific Research Applications
Synthesis of Optically Active α-Amino Acid Derivatives :
- Researchers found that syn-α-amidoalkylphenyl sulfones, prepared from chiral aldehydes using benzenesulfinic acid, could be converted into optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These derivatives are valuable for the creation of biologically active compounds (Foresti et al., 2003).
Development of Novel Liquid Tetraalkylammonium Sulfonates :
- A study synthesized tetraalkylammonium salts of functionalized sulfonic acids, including N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, and analyzed their physical, spectroscopic, and chromatographic properties. These salts, being liquid at room temperature, have potential applications in chromatography (Poole et al., 1989).
Investigation of Binding Thermodynamics with Divalent Metal Ions :
- Research into the interactions between divalent metal ions and biological buffers like 2-(N-morpholino)ethane sulfonic acid (MES) revealed insights into their complexation abilities. Such studies are important for understanding biological processes and developing new materials (Xiao et al., 2020).
Enhancement of Solubility and Optical Behavior in Molecular Complexes :
- A study demonstrated that the formation of molecular complexes based on sulfonate-pyridinium interaction, using organic-sulfonic acids, led to enhanced solubility and improved optical properties. This finding is significant for the development of new materials and sensors (Ahmad et al., 2020).
Synthesis of Chemically Removable Derivatization Reagent for Liquid Chromatography :
- A new sulfonate reagent was synthesized for analytical derivatization in liquid chromatography. This innovation is crucial for sensitive detection and analysis of various compounds (Wu et al., 1997).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . It should be stored in a dark place, sealed, and dry at 2-8°C .
properties
IUPAC Name |
2-amino-1-(3,4-dihydroxyphenyl)ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S/c9-4-8(15(12,13)14)5-1-2-6(10)7(11)3-5/h1-3,8,10-11H,4,9H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIJWGIAHLTTFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)S(=O)(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3,4-dihydroxyphenyl)ethane-1-sulfonic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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